molecular formula C14H15NO2 B1470012 1-[(3,4-dimethylphenyl)methyl]-1H-pyrrole-2-carboxylic acid CAS No. 1521575-21-2

1-[(3,4-dimethylphenyl)methyl]-1H-pyrrole-2-carboxylic acid

Cat. No. B1470012
M. Wt: 229.27 g/mol
InChI Key: LLPOUBVVVKFBRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dimethylphenyl)methyl-1H-pyrrole-2-carboxylic acid, also known as DMPCA, is a compound that has recently been gaining attention in the scientific community due to its potential applications in a variety of fields. DMPCA has been studied for its ability to act as a catalyst in chemical reactions, its potential to be used as a drug, and its potential to be used in laboratory experiments.

Scientific Research Applications

Coordination Chemistry

Research has demonstrated the synthesis of dicarboxylic acid derivatives and their coordination with metals such as zinc and copper to form mononuclear complexes. These complexes exhibit distinct packing patterns and hydrogen-bond interactions in their lattices, which are influenced by the orientation of the carbonyl groups of the carboxylates. Such studies contribute to the understanding of coordination compounds' structural diversity and their potential applications in catalysis and materials science (Nath, Kalita, & Baruah, 2011).

Antimicrobial Applications

Derivatives of the compound have been synthesized and evaluated for their antimicrobial activities. The introduction of specific functional groups into the pyrrole framework has been shown to enhance antibacterial and antifungal activities, offering a basis for the development of new antimicrobial agents. This research emphasizes the role of heterocyclic compounds in drug discovery and their potential for therapeutic applications (Hublikar et al., 2019).

Sensing Applications

Lanthanide(III)-organic frameworks based on dimethylphenyl imidazole dicarboxylate derivatives have been synthesized, exhibiting selective sensitivity to benzaldehyde-based derivatives through fluorescence sensing. This highlights the compound's utility in developing selective sensors for chemical detection, demonstrating the intersection of organic synthesis and materials science for functional applications (Shi et al., 2015).

Organic Synthesis and Photoreactivity

Derivatives of 1-[(3,4-dimethylphenyl)methyl]-1H-pyrrole-2-carboxylic acid have been employed as precursors in organic synthesis, exploring their reactivity and photoreactivity. Studies on protecting groups for carboxylic acids and the synthesis of novel compounds through reactions involving pyrrole derivatives contribute to the development of methodologies in organic synthesis, offering insights into reaction mechanisms and the design of new compounds with potential pharmacological activities (Zabadal et al., 2001).

properties

IUPAC Name

1-[(3,4-dimethylphenyl)methyl]pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-10-5-6-12(8-11(10)2)9-15-7-3-4-13(15)14(16)17/h3-8H,9H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLPOUBVVVKFBRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN2C=CC=C2C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3,4-dimethylphenyl)methyl]-1H-pyrrole-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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